molecular formula C21H26N6O3S B2511160 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013817-87-2

3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2511160
CAS No.: 1013817-87-2
M. Wt: 442.54
InChI Key: DKEPGUNVNFDUPA-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted at position 3 with a 4-butoxybenzenesulfonyl group and a pyrazole substituent at position 4. The sulfonyl-piperazine moiety is a common pharmacophore in drug design, often enhancing binding affinity and metabolic stability .

Properties

IUPAC Name

3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-2-3-17-30-18-5-7-19(8-6-18)31(28,29)26-15-13-25(14-16-26)20-9-10-21(24-23-20)27-12-4-11-22-27/h4-12H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEPGUNVNFDUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-(1H-Pyrazol-1-yl)pyridazine-3-amine

The pyridazine core is synthesized through cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed coupling. A representative protocol involves:

  • Reacting 3,6-dichloropyridazine with hydrazine hydrate in ethanol at 80°C for 12 hours to yield 3-hydrazinyl-6-chloropyridazine.
  • Subsequent substitution with 1H-pyrazole using potassium carbonate in DMF at 120°C, achieving 65–72% yield.

Key Data :

Parameter Value
Reaction Temperature 120°C
Solvent DMF
Catalyst K₂CO₃
Yield 65–72%

Synthesis of 4-Butoxybenzenesulfonyl-piperazine

The sulfonylation of piperazine proceeds via:

  • Preparation of 4-butoxybenzenesulfonyl chloride by reacting 4-butoxybenzenesulfonic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C.
  • Dropwise addition of the sulfonyl chloride to piperazine in anhydrous THF with triethylamine (TEA) as HCl scavenger, maintaining pH 8–9.

Optimization Note : Excess piperazine (1.5 equiv) improves yields to 85–90% by preventing disubstitution.

Final Coupling Reaction

The assembly of the target compound employs Buchwald-Hartwig amination or nucleophilic aromatic substitution:

  • Combining 6-(1H-pyrazol-1-yl)pyridazine-3-amine with 4-butoxybenzenesulfonyl-piperazine in toluene using Pd(OAc)₂/Xantphos catalytic system at 100°C.
  • Alternative method: Microwave-assisted coupling at 150°C for 1 hour reduces reaction time by 60%.

Critical Parameters :

  • Catalyst Loading : 2 mol% Pd(OAc)₂ achieves 78% yield.
  • Solvent Effects : DMSO enhances solubility but may promote side reactions at elevated temperatures.

Mechanistic Insights

Sulfonylation Dynamics

The reaction between piperazine and 4-butoxybenzenesulfonyl chloride follows a two-step mechanism:

  • Nucleophilic attack : Piperazine’s secondary amine attacks the electrophilic sulfur center, forming a tetrahedral intermediate.
  • HCl elimination : Triethylamine facilitates deprotonation, stabilizing the sulfonamide product.

Kinetic Analysis : Second-order kinetics observed, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ at 25°C.

Pyridazine-Pyrazole Coupling

The Pd-catalyzed coupling proceeds via oxidative addition of the C–Cl bond to palladium, followed by transmetallation with the amine and reductive elimination.

Computational Studies : Density functional theory (DFT) calculations indicate a reaction barrier of 22.3 kcal/mol for the rate-determining oxidative addition step.

Process Optimization Strategies

Solvent Screening

Comparative studies reveal solvent effects on coupling efficiency:

Solvent Dielectric Constant (ε) Yield (%)
Toluene 2.4 78
DMF 36.7 65
DMSO 46.7 58

Polar aprotic solvents reduce yields due to catalyst deactivation.

Temperature and Time Profiling

Temperature (°C) Time (h) Yield (%)
80 24 55
100 12 78
120 6 72

Elevated temperatures accelerate reactions but may promote degradation above 110°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (t, J = 6.6 Hz, 2H, OCH₂), 3.45–3.52 (m, 8H, piperazine-H).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₈N₆O₃S [M+H]⁺: 485.1974; found: 485.1968.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98.5% purity at 254 nm.

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic sulfonylation steps, reducing batch cycle time by 40%.

Waste Management

Recycling protocols recover 92% of Pd catalyst via activated carbon filtration, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

    Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce sulfoxides or sulfones.

    Reduction: May yield amines or alcohols.

    Substitution: Can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs with potential therapeutic effects.

    Pharmacology: For studying the interactions with various biological targets, such as enzymes or receptors.

    Materials Science: As a building block for creating novel materials with specific properties, such as conductivity or fluorescence.

    Biology: For investigating its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic activity, which can affect metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, which can trigger or block signaling pathways.

    Ion Channels: Modulating ion flow across cell membranes, which can influence cellular excitability.

Comparison with Similar Compounds

Core Structural Variations

The pyridazine scaffold is a recurring motif in several analogues, but substituents on the piperazine and pyrazole rings significantly influence properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-butoxybenzenesulfonyl (piperazine), 1H-pyrazole (pyridazine) Not explicitly stated Not provided Bulky butoxy group may enhance lipophilicity and membrane permeability
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidine (no sulfonyl), 1H-pyrazole C11H14N6 230.26 Simpler structure; lacks sulfonyl group, likely reduced solubility
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-Chlorophenyl-piperazine, pyridazinone C14H14ClN5O 303.75 Pyridazinone core may influence hydrogen bonding and tautomerism
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Biphenylsulfonyl (piperazine), 1H-pyrazole C23H22N6O2S 446.5 Biphenyl group increases steric bulk; potential for π-π interactions
3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine Ethylpiperazine, nitrobenzenesulfonyl C20H27N7O4S 461.5 Nitro group introduces electron-withdrawing effects; may affect reactivity

Functional Group Impact

  • Sulfonyl Groups : The target compound’s 4-butoxybenzenesulfonyl group contrasts with the biphenylsulfonyl () and nitrobenzenesulfonyl () variants. The butoxy chain may enhance lipophilicity compared to the electron-deficient nitro group in , which could improve oral bioavailability .
  • Pyrazole Modifications : While the target compound uses a simple 1H-pyrazole, describes a trimethylpyrazole variant, which could increase steric hindrance and alter binding kinetics .

Biological Activity

The compound 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-tubercular and antiproliferative activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound features a pyridazine core substituted with a pyrazole group and a piperazine moiety linked to a butoxybenzenesulfonyl group. This unique configuration is hypothesized to confer specific biological activities.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a series of experiments, derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. The results indicated that several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM, suggesting strong inhibitory effects on bacterial growth .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
6h--
6j--
6k--

Antiproliferative Activity

The compound's antiproliferative effects have also been investigated in various cancer cell lines. A related study on pyrazole derivatives indicated that certain analogues demonstrated moderate to potent antiproliferative activity against human cancer cell lines such as SGC-7901, A549, and HT-1080 . The structure-activity relationship (SAR) analysis revealed that modifications at the N-1 position of the pyrazole skeleton significantly influenced potency.

Table 2: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
7kSGC-7901Moderate
7kA549Potent
7kHT-1080Moderate

The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary molecular docking studies suggest that these compounds may interact with key proteins involved in cell division and bacterial replication, potentially inhibiting tubulin polymerization similar to known inhibitors like combretastatin A-4 .

Case Studies

In a notable case study, researchers synthesized and tested various derivatives, including those similar to This compound . The findings indicated that while some derivatives were effective against Mycobacterium tuberculosis, others showed promising results in inhibiting tumor cell growth without significant cytotoxicity to normal cells .

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